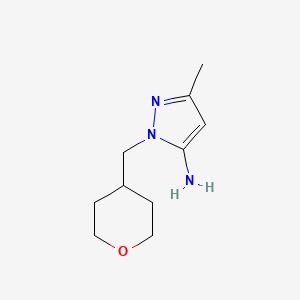

3-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine

Description

3-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine (CAS RN: 3524-42-3; Molecular Formula: C₁₀H₁₇N₃O) is a pyrazole derivative featuring a 3-methyl group and a tetrahydropyran (oxan-4-ylmethyl) substituent at the 1-position. The oxan-4-ylmethyl group introduces stereoelectronic effects due to its oxygen-containing heterocyclic structure, enhancing solubility in polar solvents compared to purely aromatic analogs . This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor-targeted molecules. Its structural flexibility allows for modifications that influence binding affinity and pharmacokinetic properties .

Properties

IUPAC Name |

5-methyl-2-(oxan-4-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-8-6-10(11)13(12-8)7-9-2-4-14-5-3-9/h6,9H,2-5,7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNXHPJZQXXRON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by the introduction of the oxan-4-ylmethyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-4-ylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

Biology: It is used in biochemical assays to study enzyme interactions and inhibition.

Industry: The compound is investigated for its potential use in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazol-5-amine derivatives exhibit diverse biological and physicochemical properties depending on substituents at the 1- and 3-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Oxan-4-ylmethyl vs. Aromatic Substituents : The oxan-4-ylmethyl group introduces a chiral center and an oxygen atom, enhancing hydrophilicity and hydrogen-bonding capacity compared to phenyl or pyridinyl groups. This improves solubility in aqueous media, critical for drug bioavailability .

- Electron-Withdrawing Groups : Substituents like trifluoromethoxy (in 3-Methyl-1-(4-trifluoromethoxyphenyl)-1H-pyrazol-5-amine) increase electrophilicity at the pyrazole core, influencing reactivity in nucleophilic substitution reactions .

- Steric Effects : Bulky groups like 1-phenylethyl (C₁₂H₁₅N₃) may hinder rotational freedom, affecting conformational preferences in protein-ligand interactions .

Physicochemical and Spectroscopic Properties

- Solubility : The oxan-4-ylmethyl derivative exhibits higher solubility in DMSO and water (logP ~1.2) compared to phenyl analogs (logP ~2.5) due to its oxygen atom .

- NMR Shifts : DFT calculations predict distinct ¹H-NMR signals for the oxan-4-ylmethyl group (e.g., δ 3.4–4.0 ppm for CH₂-O) versus aromatic protons (δ 6.8–8.2 ppm) in phenyl derivatives .

- Thermal Stability : Melting points vary significantly; the oxan-4-ylmethyl derivative melts at ~120–125°C, whereas trifluoromethoxyphenyl analogs show higher thermal stability (mp >200°C) .

Biological Activity

3-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

The molecular formula of 3-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine is CHNO, with a molecular weight of approximately 194.24 g/mol. The structure includes a pyrazole ring substituted with a methyl group and an oxan-4-ylmethyl moiety, contributing to its unique chemical properties and biological activities.

3-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine exhibits its biological effects primarily through the modulation of specific molecular targets. The compound may inhibit certain enzymes or receptors, influencing various biological pathways. Research suggests that it interacts with proteins involved in cell signaling and metabolic processes, although the precise mechanisms are still under investigation.

Biological Activities

The compound has been studied for several potential biological activities:

1. Antimicrobial Activity

Preliminary studies indicate that 3-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

2. Anticancer Properties

Research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated significant cytotoxicity against cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating strong activity compared to standard chemotherapeutic agents .

3. Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Comparative Analysis

To better understand the unique properties of 3-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Methyl-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine | Structure | Antimicrobial, anticancer |

| 3-Methyl-1-(oxan-4-yl)-1H-pyrazole | Structure | Limited data available |

| 3-Methylpiperazine derivatives | Structure | Anticancer, anti-inflammatory |

Case Studies

Several case studies have explored the efficacy of 3-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine:

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The most significant effects were observed at concentrations above 10 µM, where apoptosis was confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a broad-spectrum antimicrobial effect, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL across different strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.